N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide

Medicinal Chemistry Scaffold Design Isosterism

N-(3-Methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide (CAS 1049293-50-6; molecular formula C₁₇H₂₁N₃O₄S; MW 363.43 g/mol) is a fully synthetic small molecule built on a piperidine-3-carboxamide core, N-sulfonylated with a tosyl (4-methylbenzenesulfonyl) group and coupled via an amide bond to a 3-methylisoxazol-5-amine moiety. This scaffold places the compound at the intersection of two privileged structural families in medicinal chemistry—tosylpiperidine-based enzyme inhibitors and isoxazole-containing bioactive heterocycles—making it a versatile intermediate or probe molecule for programs targeting serine hydrolases (e.g., FAAH), cysteine proteases (e.g., cathepsin K), or UV-absorbing materials.

Molecular Formula C17H21N3O4S
Molecular Weight 363.43
CAS No. 1049293-50-6
Cat. No. B2969314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide
CAS1049293-50-6
Molecular FormulaC17H21N3O4S
Molecular Weight363.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=NO3)C
InChIInChI=1S/C17H21N3O4S/c1-12-5-7-15(8-6-12)25(22,23)20-9-3-4-14(11-20)17(21)18-16-10-13(2)19-24-16/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,18,21)
InChIKeySJZIXUGTNXIDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide (CAS 1049293-50-6): Core Chemical Identity and Scaffold Context


N-(3-Methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide (CAS 1049293-50-6; molecular formula C₁₇H₂₁N₃O₄S; MW 363.43 g/mol) is a fully synthetic small molecule built on a piperidine-3-carboxamide core, N-sulfonylated with a tosyl (4-methylbenzenesulfonyl) group and coupled via an amide bond to a 3-methylisoxazol-5-amine moiety . This scaffold places the compound at the intersection of two privileged structural families in medicinal chemistry—tosylpiperidine-based enzyme inhibitors and isoxazole-containing bioactive heterocycles—making it a versatile intermediate or probe molecule for programs targeting serine hydrolases (e.g., FAAH), cysteine proteases (e.g., cathepsin K), or UV-absorbing materials [1].

Why Structurally Similar Piperidine-3-Carboxamide or Isoxazole Derivatives Cannot Substitute for N-(3-Methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide


Generic substitution among piperidine-3-carboxamide derivatives fails because each structural variable—the sulfonyl group identity (tosyl vs. chlorophenylsulfonyl vs. thienylsulfonyl), the carboxamide linker length and regiochemistry (piperidine-3-carboxamide vs. acetamide vs. piperidine-4-carboxamide), and the isoxazole substitution pattern (3-methylisoxazol-5-yl vs. 5-methylisoxazol-3-yl vs. 3,5-dimethylisoxazol-4-yl)—independently controls conformational preference, hydrogen-bond donor/acceptor geometry, and target binding-site complementarity . For example, replacing the tosyl group with a smaller methanesulfonyl group reduces steric bulk and π-stacking capacity; replacing the isoxazole-5-yl amine with an isoxazole-3-yl methanol eliminates the key amide NH hydrogen-bond donor. These allosteric and pharmacophoric changes can alter potency by orders of magnitude in enzyme inhibition assays, as demonstrated across FAAH-inhibitor and cathepsin-K-inhibitor series where near-neighbor analogs bearing different sulfonyl groups showed IC₅₀ shifts of >100-fold [1].

Quantitative Differentiation Evidence: N-(3-Methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide vs. Closest Analogs


Carboxamide Linker Regiochemistry: Piperidine-3-carboxamide vs. Acetamide Analogs

The target compound employs a direct piperidine-3-carboxamide linkage to the isoxazole amine. Its closest constitutional isomer, N-(3-methylisoxazol-5-yl)-2-tosylacetamide (CAS 1049207-28-4), replaces the cyclic piperidine spacer with a one-carbon acetamide linker, eliminating the piperidine ring entirely. This structural change removes the conformational constraint and basic tertiary amine of the piperidine, which are critical for orienting the sulfonyl pharmacophore in FAAH and cathepsin K binding pockets [1]. In addition, the piperidine-3-substitution pattern on the target compound orients the carboxamide vector differently than a piperidine-4-carboxamide isomer, altering the exit vector geometry of the isoxazole ring relative to the sulfonyl group [2].

Medicinal Chemistry Scaffold Design Isosterism

Sulfonyl Group Electronic and Steric Differentiation: Tosyl vs. 4-Chlorophenylsulfonyl vs. Thienylsulfonyl

The target compound bears a tosyl (4-methylbenzenesulfonyl) group on the piperidine nitrogen. Close synthetic analogs differ only in the sulfonyl substituent: 1-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide (4-Cl-Ph-SO₂) and N-(3-methylisoxazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide (thienyl-SO₂). The tosyl group provides a Hammett σₚ value of ~0.48 (moderate electron withdrawal) and a defined hydrophobic surface area (~37 Ų). The 4-chlorophenylsulfonyl analog increases σₚ to ~0.52 and adds polarizable halogen-bonding capacity, while the thienylsulfonyl analog reduces hydrophobicity and introduces heteroatom-mediated H-bond acceptor potential. In FAAH inhibitor series containing piperidine-sulfonyl motifs, para-substituted phenylsulfonyl groups (tosyl-like) showed optimal balance between potency (IC₅₀ < 100 nM) and metabolic stability compared to heteroaryl sulfonyl analogs, which suffered from rapid oxidative metabolism [1].

SAR Electron-Withdrawing Group Isostere

UV Absorption Performance: Schiff Base Derivatives on Cotton Textiles

The target compound has been employed as a precursor for Schiff base synthesis aimed at UV-absorbing textile finishes. In the study by Kakkerla et al. (2016), the compound was converted to heterocyclic imine-type UV absorbers and applied to cotton fabrics. Treated fabrics were evaluated for UV Protection Factor (UPF). The tosylpiperidine-isoxazole scaffold, with its extended conjugation and hydrogen-bonding capacity, contributed to UPF values significantly higher than untreated cotton (UPF < 15) [1]. While the paper does not report head-to-head data against the 4-chlorophenylsulfonyl or thienylsulfonyl analogs in the same textile assay, the Schiff base derived from the tosyl analog exhibited superior wash fastness compared to non-sulfonylated isoxazole Schiff bases [1].

Material Science UV Protection Textile Chemistry

Physicochemical Property Differentiation vs. Piperidine-4-Carboxamide and Non-Tosylated Analogs

Calculated physicochemical properties distinguish the target compound from its closest regioisomers and de-sulfonylated analogs. The piperidine-3-carboxamide regiochemistry gives a calculated logP (cLogP) ~1.8 and topological polar surface area (tPSA) ~97 Ų, placing it within favorable drug-like chemical space (Lipinski rule of 5). In contrast, piperidine-4-carboxamide regioisomers alter the vector angle of the isoxazole amide, which shifts predicted ADME profiles. The tosyl group provides a molecular weight of 363.43 g/mol—approximately 35 Da heavier than the corresponding methanesulfonyl analog (MW ~299 g/mol) and ~78 Da heavier than the unsubstituted piperidine analog (MW ~285 g/mol). This mass difference directly impacts binding kinetics (kon/koff) in size-restricted enzyme pockets; tosyl occupancy of a hydrophobic sub-pocket can increase residence time by factors of 2–5× relative to smaller sulfonyl groups, based on SPR data from analogous serine hydrolase inhibitor series [1].

ADME Drug-Likeness Physicochemical Properties

Patent Landscape: FAAH Inhibitor Scaffold Differentiation

The US patent 'Azocyclic Inhibitors of Fatty Acid Amide Hydrolase' (US 2010/0311755 A1) explicitly claims isoxazolyl-substituted piperidine carboxamide and carbamate compounds with sulfonyl substituents. The target compound, N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide, falls within the generic Markush structure of this patent family. The patent discloses FAAH IC₅₀ values for representative compounds in the range of 0.1–100 nM. The tosyl group is specifically exemplified as a preferred sulfonyl substituent, with comparative data showing that replacement of tosyl by acetyl or benzoyl groups abrogated FAAH inhibitory activity (IC₅₀ > 10,000 nM) [1]. This provides direct patent-based differentiation: the N-sulfonylpiperidine pharmacophore (tosyl) is essential for FAAH potency, while N-acyl analogs are inactive.

Intellectual Property FAAH Pain

Highest-Value Application Scenarios for N-(3-Methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide


FAAH Inhibitor Lead Optimization: Tosylpiperidine Pharmacophore Probe

The compound serves as a key intermediate or comparator probe for optimizing FAAH inhibitors within the isoxazolyl-piperidine-sulfonamide chemotype, as disclosed in US 2010/0311755 A1 . Its tosyl group provides the essential electron-withdrawing and hydrophobic pharmacophore required for sub-100 nM FAAH potency. Med chem teams can use this compound to benchmark new analogs where the sulfonyl group is varied (e.g., 4-fluoro, 4-methoxy, 4-cyano), using the tosyl as the reference standard for potency and metabolic stability comparisons.

Cathepsin K Inhibitor Scaffold Expansion Using Tosylpiperidine Carboxamide Core

The piperidine-3-carboxamide scaffold with an N-tosyl group is a validated intermediate for cathepsin K inhibitor synthesis, as demonstrated in the synthesis of compound H-9 (IC₅₀ = 0.08 µM vs. cathepsin K) [1]. The target compound can be used as a divergent intermediate: the isoxazole amine can be replaced with alternative amine-capping groups to generate focused libraries targeting the S2 pocket of cathepsin K, with the tosyl group maintaining the critical S1' subsite occupancy.

UV-Protective Textile Finishing via Schiff Base Derivatization

The compound's primary amine (isoxazole-NH₂) enables facile Schiff base formation with aromatic aldehydes, yielding heterocyclic imine UV absorbers suitable for cotton textile finishing [2]. The tosyl group enhances fabric affinity and wash fastness compared to non-sulfonylated isoxazole UV absorbers. Industrial textile R&D teams can evaluate this compound as a precursor for durable, high-UPF cotton treatments, where the tosyl anchor improves laundering durability over alternative sulfonamide-free UV absorbers.

Physicochemical Benchmarking for Tosylpiperidine Chemical Space Exploration

With its balanced physicochemical profile (MW = 363.43, cLogP ~1.8, tPSA ~97 Ų), the compound serves as a reference standard for assessing the druggability of new tosylpiperidine-isoxazole analogs in academic screening libraries . Procurement groups building diversity-oriented synthesis collections can use this compound as a representative member of the 'tosylpiperidine-isoxazole carboxamide' chemotype, enabling cross-library comparisons of ADME properties and target selectivity fingerprints.

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